7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes a furan ring, a pyrazole ring, and a pyrimidine ring, with a nitrile group attached to the pyrimidine ring. The presence of these diverse functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-furylhydrazine with ethyl cyanoacetate in the presence of a base can lead to the formation of the desired pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as organic semiconductors and fluorescent probes.
Mechanism of Action
The mechanism of action of 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary based on the specific application and target. Detailed studies using techniques like molecular docking and biochemical assays are often employed to elucidate these mechanisms .
Comparison with Similar Compounds
7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
7-Heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides: Variants with different heteroaryl groups attached to the pyrazolo[1,5-a]pyrimidine core.
Uniqueness: The presence of the nitrile group in 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile imparts unique reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
828273-67-2 |
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Molecular Formula |
C11H6N4O |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C11H6N4O/c12-6-8-7-14-15-9(3-4-13-11(8)15)10-2-1-5-16-10/h1-5,7H |
InChI Key |
ZZHOGYHQVGQZTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=C(C=NN23)C#N |
Origin of Product |
United States |
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